Br-PEG3-CH2COOH
Overview
Description
Br-PEG3-CH2COOH is a PEG linker containing a bromide group with a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .Molecular Structure Analysis
The molecular formula of this compound is C8H15BrO5 . The IUPAC name is 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetic acid . The InChI is 1S/C8H15BrO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11) .Chemical Reactions Analysis
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The molecular weight of this compound is 271.11 . The boiling point is predicted to be 379.7±27.0°C . The density is predicted to be 1.446±0.06 g/cm3 . It is soluble in DMSO .Scientific Research Applications
Selective Delivery of PEGylated Compounds to Tumor Cells
PEGylation, the process of attaching polyethylene glycol (PEG) to molecules, enhances their pharmacokinetic and therapeutic properties. A study by Tung et al. (2015) in "Molecular Cancer Therapeutics" focused on hybrid antibodies that selectively deliver PEGylated medicines to target cells. These antibodies demonstrated enhanced effectiveness of PEGylated liposomal doxorubicin in cancer cells, suggesting potential in targeted cancer therapy (Tung et al., 2015).
Nanomedicine in Cancer Chemotherapy
Ren et al. (2019) in "Advanced Materials" explored the use of polyphenol-modified block copolymer (PEG-b-PPOH) in constructing organic theranostic nanomedicine (PTCG NPs). These nanoparticles showed high stability and efficient drug release, enhancing anticancer efficacy while minimizing systemic toxicity, indicating their potential in cancer therapy (Ren et al., 2019).
PEGylated Nanoemulsion for Cancer Therapy
Elsewedy et al. (2021) in "Colloids and Surfaces A: Physicochemical and Engineering Aspects" developed and evaluated a PEGylated nanoemulsion for delivering the anticarcinogenic agent Brucine. Their findings showed significant reduction in tumor growth, highlighting the potential of PEGylated nanoemulsions in cancer therapy (Elsewedy et al., 2021).
Nanomedicine for Liver Fibrosis Therapy
A study on PEGylated bilirubin (PEG-BR) nanovesicles by Jon et al. (2017) demonstrated their efficacy in reducing hepatic fibrosis in mice. This suggests that PEG-BR nanovesicles could be a promising approach for treating liver fibrosis (Jon et al., 2017).
Lipid Emulsions for Traditional Chinese Medicine Delivery
Xiong et al. (2011) in "International Journal of Pharmaceutics" used monooleate-modified PEG (MO-PEG-COOH) to prepare lipid emulsions carrying Traditional Chinese Medicine - breviscapine. This study indicated that PEGylation can enhance the pharmacological activity of traditional medicines by improving their circulation time (Xiong et al., 2011).
PEG in Drug Delivery: Pros and Cons
Knop et al. (2010) in "Angewandte Chemie" reviewed the use of PEG in drug delivery, discussing its benefits and potential side effects. While PEGylation can improve drug efficacy, it can also lead to hypersensitivity and other complications, emphasizing the need for careful consideration in its application (Knop et al., 2010).
Sustained Lowering of Intraocular Pressure
Fu et al. (2016) in "Molecular Pharmaceutics" developed a biodegradable polymer microparticle formulation of dorzolamide that produces sustained lowering of intraocular pressure after injection. This formulation, incorporating PEG3, shows potential for treating glaucoma (Fu et al., 2016).
Mechanism of Action
Target of Action
Br-PEG3-CH2COOH, also known as compound 28, is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
PROTACs, such as those synthesized using this compound, contain two different ligands connected by a linker . One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein . This brings the target protein in close proximity to the E3 ligase, which tags the target protein with ubiquitin . The ubiquitin tag signals for the protein to be degraded by the proteasome, a large protein complex responsible for protein degradation .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound and the PROTACs it helps create is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By manipulating this system, PROTACs can selectively degrade target proteins .
Pharmacokinetics
The hydrophilic polyethylene glycol (peg) spacer in this compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound and the PROTACs it helps create is the selective degradation of target proteins . This can have various effects at the molecular and cellular level, depending on the function of the target protein .
Action Environment
The action of this compound and the PROTACs it helps create can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . .
Safety and Hazards
properties
IUPAC Name |
2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTZZZWRXHWCSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)OCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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